2-Amino-1,3-benzothiazole-4-carboxylic acid
Overview
Description
2-Amino-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Classical Synthesis: One common method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Green Chemistry Approaches: Recent advances have focused on more environmentally friendly methods, such as using microwave irradiation or one-pot multicomponent reactions.
Industrial Production Methods
Industrial production often employs scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing waste.
Catalytic Processes: Utilizing catalysts like palladium or copper to facilitate the reaction, enhancing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: Nitrobenzothiazole derivatives.
Reduction Products: Benzothiazole alcohols.
Substitution Products: N-acyl or N-alkyl benzothiazole derivatives.
Scientific Research Applications
2-Amino-1,3-benzothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: Inhibits bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different reactivity and applications.
4-Carboxy-1,3-benzothiazole: Lacks the amino group, which limits its biological activity compared to 2-Amino-1,3-benzothiazole-4-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both amino and carboxylic acid groups, which allow for a broader range of chemical modifications and biological activities. This dual functionality makes it a valuable compound in both synthetic chemistry and medicinal research.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIIHMHPBWHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663248 | |
Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339571-41-4 | |
Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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